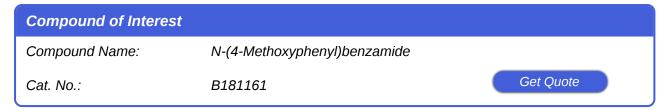


A Comparative Guide to the Drug-Likeness of N-(4-Methoxyphenyl)benzamide Analogs

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For Researchers, Scientists, and Drug Development Professionals

The **N-(4-methoxyphenyl)benzamide** scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The journey from a biologically active compound to a viable drug candidate, however, is contingent on its drug-likeness—a composite of physicochemical and pharmacokinetic properties that determine its absorption, distribution, metabolism, excretion, and potential toxicity (ADMET). This guide provides a comparative evaluation of the drug-likeness of **N-(4-Methoxyphenyl)benzamide** and its analogs, supported by computational predictions and established experimental protocols.

In Silico Drug-Likeness and Physicochemical Properties

A fundamental assessment of drug-likeness often begins with in silico predictions, guided by frameworks such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. The following table compares the predicted physicochemical properties of **N-(4-Methoxyphenyl)benzamide** and a selection of its analogs.



Comp	Struct ure	Molec ular Formul a	Molec ular Weight (g/mol	logP	Hydro gen Bond Donor s	Hydro gen Bond Accept ors	Polar Surfac e Area (Ų)	Lipins ki's Rule of Five Violati ons
N-(4- Methox yphenyl)benza mide	C14H13 NO2	227.26[1]	3.087[2]	1	2	38.3	0	
4- Amino- N-(4- methox yphenyl)benza mide	C14H14 N2O2	242.27[3]	1.9[3]	2	3	64.4[3]	0	
N-(4- Methox yphenyl)-4- fluorobe nzamid e	C14H12F NO2	245.25[2]	3.087[2]	1	2	38.3	0	
N-(4- Methox yphenyl)pentan amide	C12H17 NO2	207.27	2.15	1	2	38.33	0	-

Note: Data for the first three compounds is sourced from publicly available databases and literature. Data for N-(4-Methoxyphenyl)pentanamide is derived from in silico predictions.[4]



As indicated in the table, the parent compound and its amino and fluoro-substituted analogs all comply with Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability. The introduction of an amino group in the 4-position of the benzoyl ring increases polarity (lower logP) and polar surface area, which could influence solubility and permeability. Conversely, the addition of a fluorine atom has a minimal impact on these calculated properties. The pentanamide analog also shows good drug-like properties in silico.[4]

Comparative ADMET Profile of N-(4-Methoxyphenyl)pentanamide

Further in silico analysis can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these analogs. The following table summarizes the predicted ADMET profile for N-(4-Methoxyphenyl)pentanamide, offering a glimpse into its potential pharmacokinetic behavior.[4]

ADMET Property	Predicted Value	Interpretation		
Gastrointestinal Absorption	High	Likely to be well-absorbed from the gut.		
BBB Permeant	Yes	May cross the blood-brain barrier.		
CYP2D6 Inhibitor	No	Low potential for drug-drug interactions involving this major metabolic enzyme.		
Log Kp (skin permeability)	-6.21 cm/s	Low skin permeability.		

These predictions suggest that N-(4-Methoxyphenyl)pentanamide has a promising ADMET profile, with high gastrointestinal absorption and a low likelihood of inhibiting a key drugmetabolizing enzyme.[4]

Experimental Evaluation of Drug-Likeness

While in silico predictions are valuable for initial screening, experimental validation is crucial. The following sections detail standardized protocols for assessing key drug-likeness



parameters: solubility, permeability, and metabolic stability.

Experimental Workflow for Drug-Likeness Evaluation

The logical flow of these experimental evaluations is depicted in the following diagram:



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Experimental workflow for evaluating drug-likeness.

Experimental Protocols Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more relevant to the conditions in the gastrointestinal tract during drug absorption.[5]

Methodology:

- Stock Solution Preparation: Prepare a 10-20 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).[6]
- Sample Preparation: Add a small volume (e.g., 5 μL) of the DMSO stock solution to a predetermined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.[7]
- Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours) with shaking.[7][8]
- Separation of Undissolved Compound: After incubation, separate the undissolved precipitate. This can be achieved by filtration using a solubility filter plate or by centrifugation.



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- Quantification: Measure the concentration of the compound in the filtrate or supernatant. This is typically done using a UV-Vis plate reader or by LC-MS/MS, comparing the readings to a standard curve prepared from the stock solution.[6][8]
- Data Analysis: Calculate the solubility in μg/mL or μM.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, which serves as a model for absorption through the gastrointestinal tract or penetration of the blood-brain barrier.[9]

Methodology:

- Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.[9]
- Donor Solution Preparation: The test compound is dissolved in an aqueous buffer at a specific pH (e.g., pH 7.4) to create the donor solution.[9]
- Assay Setup: The filter plate (donor plate) containing the artificial membrane is placed on top
 of an acceptor plate containing fresh buffer. The donor solution is then added to the wells of
 the donor plate.
- Incubation: The "sandwich" of the donor and acceptor plates is incubated at room temperature for a defined period (e.g., 5 to 18 hours).[9][10]
- Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by LC-MS/MS.[11]
- Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * Area * time)) * ln(1 - [drug]acceptor / [drug]equilibrium)



Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Metabolic Stability Assay

Purpose: To evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which is a key determinant of its in vivo half-life and clearance.[12]

Methodology:

- Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13]
- Incubation: The test compound (at a final concentration of, for example, 1-2 μM) is added to the pre-warmed reaction mixture to initiate the metabolic reaction.[13][14] The incubation is carried out at 37°C with shaking.
- Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[13]
- Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is typically included in the quenching solution.[13]
- Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
- Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
- Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural logarithm of this plot, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

Conclusion



The evaluation of drug-likeness is a critical component of modern drug discovery. For the **N-(4-Methoxyphenyl)benzamide** class of compounds, in silico tools provide a valuable initial assessment, indicating that the core scaffold and simple analogs possess favorable physicochemical properties consistent with good oral bioavailability. However, to truly de-risk these compounds for further development, rigorous experimental validation of their solubility, permeability, and metabolic stability is essential. The protocols outlined in this guide provide a standardized framework for conducting these critical assays, enabling researchers to make informed decisions and prioritize the most promising candidates for preclinical and clinical development.

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